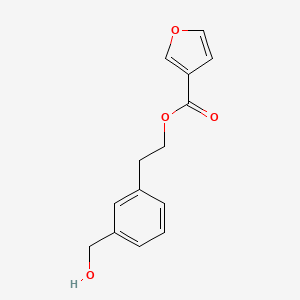

3-(Hydroxymethyl)phenethyl furan-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Hydroxymethyl)phenethyl furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of both hydroxymethyl and phenethyl groups attached to the furan ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with 3-(hydroxymethyl)phenethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)phenethyl furan-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Electrophilic reagents such as bromine (Br2) in acetic acid.

Major Products Formed

Oxidation: 3-(Carboxymethyl)phenethyl furan-3-carboxylate.

Reduction: 3-(Hydroxymethyl)phenethyl furan-3-carbinol.

Substitution: Various substituted phenethyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(Hydroxymethyl)phenethyl furan-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Furan-3-carboxylic acid: A simpler derivative with a carboxyl group directly attached to the furan ring.

3-(Hydroxymethyl)furan: Contains a hydroxymethyl group attached to the furan ring but lacks the phenethyl group.

Phenethyl furan-3-carboxylate: Similar structure but without the hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)phenethyl furan-3-carboxylate is unique due to the presence of both hydroxymethyl and phenethyl groups, which confer distinct chemical and biological properties

Biological Activity

3-(Hydroxymethyl)phenethyl furan-3-carboxylate is a compound belonging to the furan derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the functionalization of furan derivatives. Notably, the synthesis often involves the selective hydrogenation of furan-2,5-dialdehyde to yield hydroxymethylated products, which can then be further modified to obtain the carboxylate moiety .

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

One of the significant biological activities associated with furan derivatives, including this compound, is their ability to inhibit glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various diseases, including Alzheimer's disease and type 2 diabetes. The inhibition of GSK-3 has been linked to neuroprotective effects and improved insulin sensitivity .

Anti-inflammatory Properties

Research indicates that certain furan derivatives exhibit anti-inflammatory properties. A study highlighted that furan fatty acids demonstrated significant anti-inflammatory activity, suggesting that related compounds may possess similar effects. This property could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

Furan derivatives have shown promise in cancer research. For instance, some studies have reported that modifications to the furan ring can enhance anticancer activity against specific cell lines such as MDA-MB-231 (triple-negative breast cancer). These findings suggest that this compound may also exhibit cytotoxic effects against cancer cells .

Interaction with Opioid Receptors

Furan-substituted compounds have been investigated for their interaction with opioid receptors. Specifically, modifications to the furan structure can influence binding affinity and selectivity towards kappa-opioid receptors (KOR), which are involved in pain modulation and addiction pathways. Understanding these interactions is crucial for developing potential analgesics or addiction treatment therapies .

Antioxidant Activity

Furan derivatives are also noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage. This mechanism is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role .

Case Studies

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2-[3-(hydroxymethyl)phenyl]ethyl furan-3-carboxylate |

InChI |

InChI=1S/C14H14O4/c15-9-12-3-1-2-11(8-12)4-7-18-14(16)13-5-6-17-10-13/h1-3,5-6,8,10,15H,4,7,9H2 |

InChI Key |

GTEOIQHZVJFDOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CCOC(=O)C2=COC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.